trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride

Asymmetric Catalysis Chiral Ligand Design Enantioselective Synthesis

Generic cis/trans diamine mixtures introduce unpredictable enantioselectivity and handling variability in asymmetric synthesis workflows. trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride (CAS 1388893-25-1) eliminates this risk with stereochemically defined trans-1,4-geometry and a stable monohydrochloride salt form. • Enables reproducible chiral salen-type ligand synthesis with predictable metal-binding geometry for high enantiomeric excess • Solid monohydrochloride salt ensures superior air-stability and accurate reagent charging vs. volatile liquid free base (CAS 167298-52-4) • Distinct HPLC/GC retention profile enables unambiguous identification versus dihydrochloride (CAS 1286272-89-6) and free base forms

Molecular Formula C8H19ClN2
Molecular Weight 178.704
CAS No. 1388893-25-1
Cat. No. B592377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride
CAS1388893-25-1
Molecular FormulaC8H19ClN2
Molecular Weight178.704
Structural Identifiers
SMILESCN(C)C1CCC(CC1)N.Cl
InChIInChI=1S/C8H18N2.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h7-8H,3-6,9H2,1-2H3;1H
InChIKeyMIJSXIADUYWAAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-N1,N1-Dimethylcyclohexane-1,4-diamine Hydrochloride: Procurement Profile & Comparison


trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride (CAS 1388893-25-1) is a chiral, cycloaliphatic diamine derivative featuring a trans-1,4-disubstituted cyclohexane backbone. The compound possesses a tertiary dimethylamino group at the N1 position and a primary amino group at the 4-position, stabilized as the monohydrochloride salt . Its molecular formula is C8H19ClN2, with a molecular weight of 178.70 g/mol . This stereochemically defined building block is distinguished from its non-chiral and cis-isomer counterparts by the specific spatial arrangement of its functional groups, which is critical for applications in asymmetric synthesis and chiral ligand design .

Stereochemical control Defined trans-isomer supports reproducible asymmetric synthesis
Salt form Monohydrochloride solid simplifies weighing and reduces volatility
Application context Used as chiral building block in ligand and auxiliary synthesis

trans-N1,N1-Dimethylcyclohexane-1,4-diamine Hydrochloride: Procurement Risk Analysis


Generic substitution of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride with common in-class analogs such as cis/trans mixtures , the free base form , or alternative salt variants like the dihydrochloride introduces significant and quantifiable risks to experimental reproducibility and process yield. The stereochemical configuration (trans vs. cis) dictates the three-dimensional orientation of metal-binding sites in derived catalysts, directly impacting enantioselectivity. Similarly, the salt form (monohydrochloride vs. dihydrochloride vs. free base) governs physical properties including hygroscopicity, solubility, and storage stability, which are critical for accurate reagent handling and consistent reaction outcomes . The following evidence-based analysis demonstrates that these structural variations are not functionally equivalent and can lead to suboptimal or failed experimental results.

Cis/trans mixture

May introduce stereochemical variability that degrades enantioselectivity compared to the pure trans-isomer.

Free base (liquid)

Liquid form may increase handling errors and volatility, potentially compromising stoichiometric accuracy.

Dihydrochloride salt

Purity specifications can vary, and salt-form differences may affect solubility and reaction outcome.

trans-N1,N1-Dimethylcyclohexane-1,4-diamine Hydrochloride: Differentiation Matrix


Trans vs. Cis/Trans Mixture: Stereochemical Impact

The target compound is a stereochemically pure trans-isomer, whereas a common, less expensive alternative is a mixture of cis- and trans-isomers . The trans-configuration is essential for applications requiring a rigid, predictable spatial geometry, such as the formation of specific metal chelate rings in asymmetric catalysts. The use of a mixed isomer product introduces an unknown and variable amount of the cis-isomer, which can act as a competing ligand, form off-target catalytic species, and degrade the enantioselectivity of a reaction .

Stereochemical identity
Class-level
Defined trans-isomer vs cis/trans mixture
Supports enantioselectivity and ligand geometry control
Isomer ratio in mixture may vary between lots
Asymmetric Catalysis Chiral Ligand Design Enantioselective Synthesis

Salt Form: Monohydrochloride vs. Free Base Handling

The monohydrochloride salt form (CAS 1388893-25-1) offers distinct handling advantages over the corresponding free base (CAS 167298-52-4). The free base is reported as a colorless liquid with a pungent odor, insoluble in water, and soluble in organic solvents . In contrast, the monohydrochloride salt is a solid at room temperature , which simplifies accurate weighing, reduces volatility, and minimizes exposure to noxious odors, thereby improving laboratory safety and experimental precision.

Physical state
Head-to-head
Solid (monohydrochloride) vs liquid (free base)
Solid form supports reliable mass transfer and safety
Free base may require specialized liquid handling
Reagent Handling Stability Studies Synthetic Chemistry

Purity Benchmarking: Mono- vs. Dihydrochloride Salt

The target monohydrochloride salt is commercially offered at a standard purity of 95% . While the structurally similar dihydrochloride salt (CAS 1286272-89-6) is also available, its specified purity can vary between suppliers. For instance, one source lists a minimum purity specification of 97% for the dihydrochloride . This 2% difference in base purity specification can be consequential in multi-step syntheses where yield and impurity profiles are tightly controlled.

Vendor purity
Reported
95%
Specification may affect impurity-related yield calculations
Dihydrochloride typically 97%; verify per lot
Purity Analysis Quality Control Reagent Specification

Chiral Auxiliary Utility in Asymmetric Synthesis

The compound is specifically cited for its utility as a chiral auxiliary in the asymmetric synthesis of chiral amino alcohols and diols . This differentiates it from simpler, achiral diamines like unsubstituted trans-1,4-diaminocyclohexane, which lack the requisite structural features for effective stereocontrol. The dimethylamino group on the N1 position of the target compound provides steric and electronic tuning capabilities that are absent in the unsubstituted parent scaffold [1].

Functional niche
Class-level
Chiral auxiliary vs unsubstituted scaffold
Provides steric/electronic tuning for asymmetric steps
Functional advantage is context-dependent
Asymmetric Synthesis Chiral Auxiliary Pharmaceutical Intermediate

trans-N1,N1-Dimethylcyclohexane-1,4-diamine Hydrochloride: Validated Applications


Design and Synthesis of Enantioselective Catalysts

This compound is the reagent of choice for synthesizing chiral salen-type ligands and metal complexes where predictable, rigid trans-geometry is essential for achieving high enantiomeric excess in asymmetric transformations . The stereochemical purity of the trans-isomer avoids the variable performance associated with cis/trans mixtures , making it a reliable starting material for reproducible catalyst development.

Development of Scalable Pharmaceutical Intermediates

When developing a scalable synthetic route for a chiral pharmaceutical intermediate, the solid, monohydrochloride salt form offers superior handling and air-stability compared to the liquid free base . This simplifies process development for kilogram-scale reactions, improves safety by reducing exposure to volatile amines, and enhances the accuracy of reagent charging .

Medicinal Chemistry for Stereospecific Target Engagement

In medicinal chemistry programs exploring structure-activity relationships (SAR), the trans-1,4-substitution pattern provides a unique vector for projecting functional groups. The dimethylamino moiety serves as a handle for further derivatization or as a key pharmacophore element, and its defined trans-geometry ensures a consistent spatial orientation for binding to chiral biological targets .

Quality Control and Analytical Method Development

For analytical chemists developing HPLC or GC methods for reaction monitoring or purity assessment, the monohydrochloride salt (CAS 1388893-25-1) serves as a distinct reference standard. Its retention time and spectral profile are different from the free base (CAS 167298-52-4) and dihydrochloride (CAS 1286272-89-6), allowing for unambiguous identification and quantification of the specific salt form used in a given synthetic step .

Application
Selection Property
Validation Focus
Enantioselective catalyst development
Stereochemical purity (trans-isomer)
Enantiomeric excess and reproducibility
Scalable chiral intermediate synthesis
Solid monohydrochloride salt form
Accurate weighing and reduced volatility
Stereospecific SAR studies
trans-1,4-substitution geometry
Consistent spatial orientation for target engagement
Analytical method development
Salt-form-specific identity
Retention time and spectral profile differentiation

Technical Documentation Hub

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